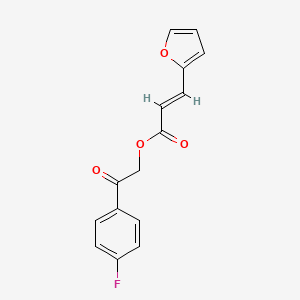
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylate and is commonly used in the synthesis of diverse organic molecules. In
Wirkmechanismus
The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is not well understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to possess anti-inflammatory and antiviral properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate have been studied in vitro and in vivo. Studies have shown that this compound can inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. In addition, this compound has been shown to inhibit the replication of various viruses such as human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate in lab experiments include its high yield, ease of synthesis, and versatility in the synthesis of diverse organic molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. In addition, future studies could explore the potential of this compound as a fluorescent dye for bioimaging applications.
Synthesemethoden
The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate involves the reaction of 2-furoic acid and 4-fluorobenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction mixture is then treated with ethyl acetoacetate to yield the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of diverse organic molecules such as anti-cancer agents, anti-inflammatory agents, and antiviral agents. In addition, this compound has been used in the synthesis of fluorescent dyes for bioimaging applications.
Eigenschaften
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-12-5-3-11(4-6-12)14(17)10-20-15(18)8-7-13-2-1-9-19-13/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWPKJDIAPIVMQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

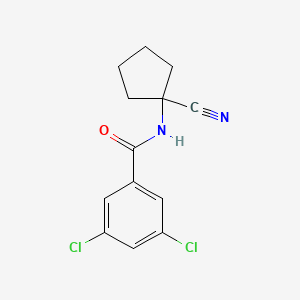
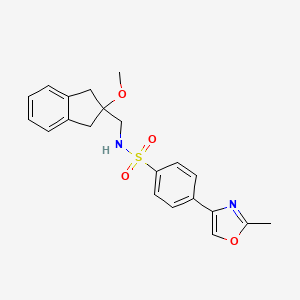
![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2575474.png)


![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)
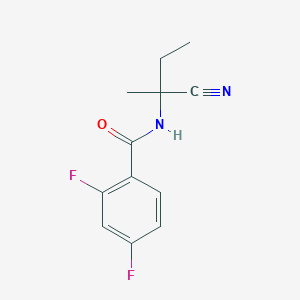
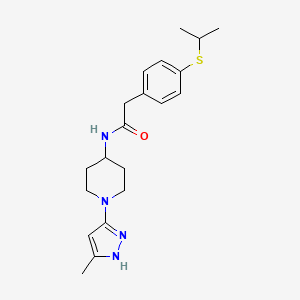
![Ethyl 3-(allylsulfanyl)-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2575488.png)
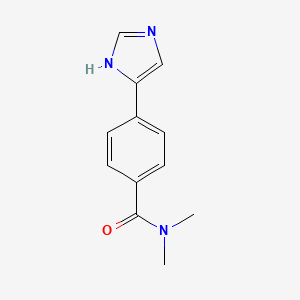
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole](/img/structure/B2575490.png)
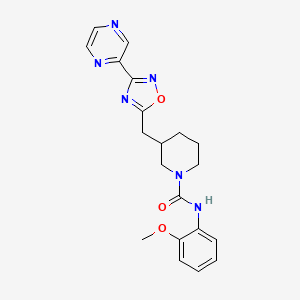
![(E)-3-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2575492.png)